4-chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
Description
4-Chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative featuring a chlorinated benzene ring linked via a sulfonamide group to a 5-chloro-2-methoxyphenyl moiety. Its synthesis typically involves diazotization and coupling reactions, as exemplified by derivatives in related studies . This compound has been structurally validated through single-crystal X-ray diffraction, confirming the planar arrangement of the sulfonamide group and aromatic rings .
Properties
IUPAC Name |
4-chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-19-13-7-4-10(15)8-12(13)16-20(17,18)11-5-2-9(14)3-6-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWMTCDPIWGDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
It’s known that benzenesulfonamide derivatives can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation.
Biological Activity
4-chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H10Cl2N2O2S. The compound features a sulfonamide group attached to a chlorinated aromatic system, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The sulfonamide moiety is known to inhibit carbonic anhydrases (CAs), which play significant roles in physiological processes such as pH regulation and ion transport.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), by activating caspases, which are crucial for the apoptotic pathway . The IC50 values for these activities suggest that the compound is effective at low concentrations, indicating its potential as a chemotherapeutic agent.
Other Biological Activities
In addition to its antimicrobial and anticancer effects, this compound has been investigated for other biological activities such as anti-inflammatory and analgesic effects. These properties may be linked to its ability to modulate signaling pathways associated with inflammation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus and E. coli, demonstrating its potential as an antibacterial agent .
- Anticancer Mechanism : In another study, treatment of MCF-7 cells with the compound resulted in a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis compared to untreated controls. The study reported an increase in apoptotic cells from 0.18% to 22.04% after treatment with the compound .
Data Summary
Scientific Research Applications
Biological Activities
The compound exhibits significant antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic development against infections and inflammatory diseases. Its structure allows for interactions with various biological targets, which are crucial for its pharmacological efficacy.
Anticancer Activity
Numerous studies have investigated the anticancer potential of sulfonamide derivatives, including 4-chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cells. For example, derivatives have shown cytotoxic activity with IC50 values below 100 µM, indicating their potential as anticancer agents .
Case Study:
In systematic studies, compounds derived from sulfonamides demonstrated significant cytotoxicity against various cancer cell lines. Notably, some analogues exhibited strong apoptotic effects and inhibited cell proliferation by increasing the number of apoptotic cells .
Mechanistic Studies
Understanding the mechanisms behind the biological activities of this compound is essential for optimizing its efficacy as a drug candidate.
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications to the aryl rings and sulfonamide functional groups significantly influence the compound's biological activity. For instance, substituents such as methoxy or chloro groups at specific positions can enhance binding affinity to target proteins involved in cancer progression .
| Modification | Effect on Activity |
|---|---|
| Methoxy at 2 and 5 positions | Essential for maintaining activity |
| Chlorine substitution | Alters pharmacological profile |
| Variations in aryl substituents | Influences cytotoxicity and selectivity |
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups necessary for its biological activity.
General Synthesis Steps
- Formation of Sulfonamide Linkage: The initial step involves the reaction of an amine with a sulfonyl chloride.
- Aryl Substitution: Subsequent reactions introduce chloro and methoxy substituents onto the aromatic rings.
- Purification: The final product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing.
Therapeutic Potential
Given its diverse biological activities, this compound has potential applications in various therapeutic areas:
- Antimicrobial Agents: Development of new antibiotics targeting resistant strains.
- Anti-inflammatory Drugs: Formulation of treatments for chronic inflammatory conditions.
- Anticancer Therapies: Design of novel chemotherapeutics targeting specific cancer pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Sulfonamide Core
Triazine-Modified Sulfonamides
Compounds such as 4-benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide (51) and 4-benzylthio-2-chloro-5-{N-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (53) () feature triazine rings appended to the sulfonamide core. These modifications introduce hydrogen-bonding and π-π stacking capabilities, enhancing binding to targets like dihydrofolate reductase. Melting points for these analogs range from 237–279°C, higher than the parent compound (unreported but inferred to be lower due to simpler substituents), suggesting increased crystallinity from triazine incorporation .
Trifluoromethyl and Nitro Derivatives
4-Chloro-N-(5-chloro-2-(4-nitrophenoxy)phenyl)-3-(trifluoromethyl)benzenesulfonamide (9) () and its reduced derivative 10 incorporate electron-withdrawing groups (NO₂, CF₃), which improve metabolic stability and membrane permeability. The nitro group in 9 can be reduced to an amine (yielding 10), enabling further functionalization for prodrug strategies .
Azo and Azomethine Hybrids
The azo derivative 4-chloro-2-((5-formyl-2-hydroxy-3-methoxyphenyl)diazenyl)benzenesulfonamide (A1) () demonstrates enhanced antioxidant activity (DPPH scavenging IC₅₀ ~20 μM) compared to non-azo sulfonamides. The azo group introduces redox-active properties, enabling radical quenching, while azomethine derivatives (e.g., MO, MS) show moderate antifungal activity against Candida albicans (MIC ~50 μg/mL) .
Benzamide vs. Sulfonamide Scaffolds
Replacing the sulfonamide with a benzamide group, as in 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (Glyburide impurity A, ), alters pharmacokinetic properties. The benzamide’s reduced acidity (pKa ~8 vs. However, this modification diminishes antimicrobial efficacy, highlighting the sulfonamide’s critical role in target engagement .
Multi-Substituted and Hybrid Derivatives
4-Chloro-N-[2-chloro-4-[4-[4-[3-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonyl-phenyl]phenyl]sulfonylphenyl]benzenesulfonamide () exemplifies hyper-chlorinated analogs designed for high-affinity binding to bacterial acetyltransferases. While potent (IC₅₀ <10 μM), its poor solubility limits bioavailability, underscoring the trade-off between halogenation and drug-like properties .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Mechanistic and Structural Insights
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) enhance metabolic stability but may reduce solubility.
- Hydrogen Bonding: Triazine and azo groups introduce additional H-bond acceptors/donors, critical for enzyme inhibition .
- Steric Considerations : Bulky substituents (e.g., multi-chlorinated phenyls) improve target affinity but compromise bioavailability .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 4-chloro-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, and how can purity be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution. A mixture of benzenesulfonyl chloride and 5-chloro-2-methoxyaniline is stirred in aqueous sodium carbonate (10%) at room temperature for 1.5 hours. The crude product is washed with water, dried, and recrystallized from methanol to yield colorless crystals (71% yield) .
- Purity Optimization : Recrystallization using methanol or ethanol, followed by column chromatography (silica gel, ethyl acetate/hexane eluent), ensures high purity (>95%). Analytical techniques like HPLC or TLC monitor intermediate steps .
Q. How is the crystal structure of this sulfonamide characterized, and what intermolecular interactions stabilize it?
- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic crystal system (space group P1) with key parameters: a = 8.2201 Å, b = 8.9395 Å, c = 10.5544 Å, α = 77.206°, β = 76.366°, γ = 66.408°. The structure is stabilized by N–H···O hydrogen bonds between the sulfonamide group and methoxy oxygen, as well as π-π stacking between aromatic rings .
Q. What preliminary biological screening methods are used to assess its activity?
- In Vitro Assays : Antimicrobial activity is tested via broth microdilution (MIC against S. aureus, E. coli), while anticancer potential is evaluated using MTT assays on cancer cell lines (e.g., MCF-7, A549). Dose-response curves (0.1–100 µM) identify IC₅₀ values .
Advanced Research Questions
Q. How can structural modifications enhance its NLRP3 inflammasome inhibitory activity?
- Design Strategy : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para-position of the benzenesulfonamide ring to improve binding affinity. Derivatives like 4-(2-[(5-chloro-2-methoxyphenyl)formamido]ethyl)benzenesulfonyl chloride (62% yield) show enhanced activity due to increased hydrophobic interactions with NLRP3's ASC domain .
- Validation : Molecular docking (AutoDock Vina) and in vitro IL-1β release assays in THP-1 macrophages confirm improved inhibition (IC₅₀ reduction from 12 µM to 3.5 µM) .
Q. What analytical techniques resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 8 µM vs. 25 µM) arise from variations in bacterial strains or assay conditions. Validate using standardized CLSI protocols and include positive controls (e.g., ciprofloxacin). Surface plasmon resonance (SPR) further quantifies target binding (e.g., enoyl-ACP reductase) to confirm mechanism .
Q. How does substituent variation on the phenyl ring affect pharmacokinetic properties?
- Metabolic Stability : Replace the methoxy group with ethoxy or propoxy to reduce CYP450-mediated oxidation. In silico ADMET predictions (SwissADME) and in vivo rat models show extended half-life (t₁/₂ from 2.1 h to 4.8 h) and improved oral bioavailability (F% from 22% to 45%) .
Q. What computational methods predict its reactivity in nucleophilic substitution reactions?
- DFT Calculations : Gaussian 09 (B3LYP/6-311++G**) calculates Fukui indices to identify electrophilic centers. The sulfonamide sulfur (f⁺ = 0.12) and para-chlorine (f⁺ = 0.09) are most reactive, guiding regioselective functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
